3-(Azetidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one
Beschreibung
3-(Azetidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one is a heterocyclic compound that features an azetidine ring fused to a cyclohexene structure
Eigenschaften
CAS-Nummer |
85890-68-2 |
|---|---|
Molekularformel |
C11H17NO |
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
3-(azetidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H17NO/c1-11(2)7-9(6-10(13)8-11)12-4-3-5-12/h6H,3-5,7-8H2,1-2H3 |
InChI-Schlüssel |
LHJHNSFLCJFYAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=CC(=O)C1)N2CCC2)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 3-(Azetidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one typically involves several steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The cyclohexene moiety can be introduced via a Horner–Wadsworth–Emmons reaction, followed by further functionalization to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-(Azetidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminium hydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Azetidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-(Azetidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can form stable complexes with these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(Azetidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one include other azetidine derivatives and cyclohexene-based compounds. For example:
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative known for its role in protein synthesis.
3-(Azetidin-1-yl)propan-1-amine: Another azetidine derivative with applications in medicinal chemistry.
Cyclohexene derivatives: Compounds like cyclohexene oxide, which are used in various chemical reactions and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
